4-Chloro-3-(2-methylpropoxy)phenol
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Overview
Description
4-Chloro-3-(2-methylpropoxy)phenol is an organic compound with the molecular formula C10H13ClO2. It is a chlorinated phenol derivative, known for its antimicrobial properties. This compound is used in various applications, including as a preservative in cosmetics and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-methylpropoxy)phenol typically involves the reaction of 4-chlorophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-methylpropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorinated phenol to the corresponding hydroxy compound.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(2-methylpropoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of antimicrobial activity and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The antimicrobial activity of 4-Chloro-3-(2-methylpropoxy)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. It targets both gram-positive and gram-negative bacteria, as well as fungi.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol (p-Chlorocresol): Known for its disinfectant properties and used in similar applications.
4-Chloro-3,5-dimethylphenol (Chloroxylenol): Widely used in antiseptics and disinfectants.
Uniqueness
4-Chloro-3-(2-methylpropoxy)phenol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and antimicrobial efficacy. Its branched alkoxy group enhances its lipophilicity, improving its interaction with lipid membranes and increasing its antimicrobial potency compared to other chlorinated phenols.
Properties
IUPAC Name |
4-chloro-3-(2-methylpropoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRNHHYIUSKYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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